

Spectroscopic Characterization of 3-Chloro-4-iodo-2-methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-4-iodo-2-methylpyridine

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This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **3-Chloro-4-iodo-2-methylpyridine**. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this halogenated pyridine derivative.

Introduction

3-Chloro-4-iodo-2-methylpyridine is a substituted pyridine ring system with potential applications in medicinal chemistry and materials science. The precise arrangement of the chloro, iodo, and methyl substituents on the pyridine core gives rise to a unique electronic and steric environment, which can be probed using various spectroscopic techniques. Accurate interpretation of this data is paramount for confirming the identity, purity, and structure of the molecule. This guide will provide a detailed analysis of the expected spectroscopic signatures of **3-Chloro-4-iodo-2-methylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **3-Chloro-4-iodo-2-methylpyridine**, both ^1H and ^{13}C NMR will provide critical information about the electronic environment of the protons and carbons in the molecule.

Predicted ^1H NMR Data

The ^1H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons.

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5	7.5 - 7.8	Doublet	~5
H-6	8.2 - 8.5	Doublet	~5
CH_3	2.5 - 2.7	Singlet	N/A

Rationale for Predicted Chemical Shifts:

The chemical shifts are predicted based on the known spectrum of 2-methylpyridine and the anticipated electronic effects of the chloro and iodo substituents.[1][2][3] The electron-withdrawing nature of the halogen atoms will deshield the ring protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted 2-methylpyridine. The proton at the C-6 position is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The methyl protons will appear as a singlet in the upfield region.

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	158 - 162
C-3	130 - 135
C-4	95 - 100
C-5	138 - 142
C-6	150 - 154
CH_3	22 - 26

Rationale for Predicted Chemical Shifts:

The predicted chemical shifts are based on the spectrum of 2-methylpyridine, with adjustments for the substituent effects of chlorine and iodine.^{[4][5]} The carbon bearing the iodine (C-4) is expected to be significantly shielded (shifted to a lower ppm value) due to the "heavy atom effect". The carbons attached to the electronegative chlorine (C-3) and nitrogen (C-2, C-6) will be deshielded and appear at a lower field.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is characteristic of its functional groups and overall structure.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium-Weak	Aliphatic C-H stretch (CH ₃)
1600-1550	Strong	C=C and C=N ring stretching
1450-1400	Medium	C-H bending (CH ₃)
1100-1000	Strong	C-Cl stretch
850-800	Strong	C-H out-of-plane bending
~550	Medium	C-I stretch

Rationale for Predicted Absorptions:

The predicted IR absorptions are based on the characteristic frequencies of substituted pyridines and halogenated aromatic compounds.[6][7][8] The aromatic C-H stretching vibrations are expected just above 3000 cm^{-1} . The C=C and C=N stretching vibrations of the pyridine ring will give rise to strong bands in the $1600\text{-}1550\text{ cm}^{-1}$ region. The C-Cl and C-I stretching vibrations are expected at lower wavenumbers, with the C-I bond vibrating at a lower frequency due to the larger mass of the iodine atom.

Experimental Protocol for IR Spectroscopy

Caption: A typical workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Predicted Mass Spectrum Data

m/z	Predicted Identity
253/255	Molecular ion ($[M]^+$, $[M+2]^+$)
218	$[M - Cl]^+$
126	$[M - I]^+$
91	$[M - I - Cl]^+$

Rationale for Predicted Fragmentation:

The molecular ion peak is expected at m/z 253, corresponding to the monoisotopic mass of $C_6H_5^{35}ClIN$. [9] An isotopic peak at m/z 255 with an intensity of about one-third of the molecular ion peak is expected due to the natural abundance of the ^{37}Cl isotope. Common fragmentation pathways for halogenated compounds involve the loss of the halogen atoms. [10][11][12] Therefore, fragments corresponding to the loss of a chlorine radical and an iodine radical are anticipated.

Experimental Protocol for Mass Spectrometry

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of **3-Chloro-4-iodo-2-methylpyridine**. The predicted spectroscopic data presented in this guide, based on established principles and data from analogous compounds, serves as a valuable resource for researchers working with this and related molecules. Experimental verification of this data will be crucial for confirming the identity and purity of synthesized **3-Chloro-4-iodo-2-methylpyridine**.

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